molecular formula C18H15ClN4O B7831840 5-amino-1-(3-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(3-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7831840
M. Wt: 338.8 g/mol
InChI Key: PQBAFKVMNSVRJT-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring fused with a benzimidazole moiety, making it a complex and potentially bioactive molecule.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-10-5-6-13-14(7-10)22-18(21-13)16-15(24)9-23(17(16)20)12-4-2-3-11(19)8-12/h2-8H,9,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBAFKVMNSVRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a condensation reaction.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced via a cyclization reaction involving an o-phenylenediamine derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the ring structures.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar bioactivity.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, dyes, or as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3-chlorophenyl)-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but without the methyl group.

    5-amino-1-(3-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrole: Similar structure but with a different ring system.

Uniqueness

The presence of the 6-methyl group on the benzimidazole ring and the specific arrangement of functional groups make 5-amino-1-(3-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one unique. These structural features could influence its reactivity and bioactivity, distinguishing it from similar compounds.

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